Cas no 463346-91-0 ((1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine)

(1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine structure
463346-91-0 structure
Product Name:(1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine
CAS No:463346-91-0
MF:C19H17NO
MW:275.344384908676
CID:6012918
PubChem ID:4347189
Update Time:2025-10-28

(1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine Chemical and Physical Properties

Names and Identifiers

    • (1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine
    • (E)-N-p-tolyl-1-(5-(p-tolyl)furan-2-yl)methanimine
    • Benzenamine, 4-methyl-N-[[5-(4-methylphenyl)-2-furanyl]methylene]-
    • (E)-N-(4-methylphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine
    • N-p-Tolyl-1-(5-(p-tolyl)furan-2-yl)methanimine
    • F0344-1833
    • 463346-91-0
    • (1E)-N-(4-methylphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine
    • N-(4-methylphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine
    • (E)-4-methyl-N-((5-(p-tolyl)furan-2-yl)methylene)aniline
    • AKOS024575926
    • Inchi: 1S/C19H17NO/c1-14-3-7-16(8-4-14)19-12-11-18(21-19)13-20-17-9-5-15(2)6-10-17/h3-13H,1-2H3
    • InChI Key: TYFSTPWRUGJCGW-UHFFFAOYSA-N
    • SMILES: C1(N=CC2=CC=C(C3=CC=C(C)C=C3)O2)=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 275.131014166g/mol
  • Monoisotopic Mass: 275.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 25.5Ų

Experimental Properties

  • Density: 1.04±0.1 g/cm3(Predicted)
  • Boiling Point: 440.9±45.0 °C(Predicted)
  • pka: 3.43±0.50(Predicted)

(1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine Pricemore >>

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Additional information on (1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine

Professional Introduction to Compound with CAS No. 463346-91-0 and Product Name: (1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine

Compound with the CAS number 463346-91-0 and the product name (1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various therapeutic areas. The detailed exploration of its chemical properties, synthesis methods, and emerging research findings provides a comprehensive understanding of its significance in modern science.

The molecular structure of this compound features a complex arrangement of aromatic rings and functional groups, which contributes to its distinctive reactivity and biological activity. The presence of two 4-methylphenyl groups and a furan ring in the molecule creates a framework that is both stable and versatile, making it a valuable candidate for further investigation. The double bond in the (1E)-configuration further enhances its chemical versatility, allowing for diverse interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that exhibit potent biological activity with minimal side effects. The compound with CAS no. 463346-91-0 fits well within this paradigm, as it has shown promising results in preliminary pharmacological studies. Its ability to interact with specific enzymes and receptors has been a focal point of research, particularly in the context of developing new treatments for neurological disorders.

The synthesis of (1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates, such as substituted furans and aromatic amines. These intermediates are then coupled using palladium-catalyzed cross-coupling reactions, which ensure high selectivity and yield. The final step involves the introduction of the methyl substituents, which are crucial for achieving the desired biological properties.

One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Research has indicated that it can modulate the activity of enzymes involved in neurotransmitter metabolism, potentially offering a new therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease. The ability to target specific pathological pathways without affecting normal cellular functions makes this compound an attractive candidate for further development.

Emerging studies also suggest that this compound may have anti-inflammatory properties, making it relevant for treating chronic inflammatory conditions. The interaction between the aromatic rings and biological targets appears to trigger cascades of events that lead to reduced inflammation, without triggering off-target effects that are commonly associated with traditional anti-inflammatory drugs. This dual functionality as both a neuroprotective agent and an anti-inflammatory agent positions it as a multifaceted therapeutic option.

The pharmacokinetic profile of (1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. Preliminary studies have shown that it exhibits good oral bioavailability and moderate tissue distribution, suggesting that it may be suitable for systemic administration. Further research is needed to fully elucidate its pharmacokinetic behavior and to identify any potential metabolic pathways that could lead to side effects.

The development of new pharmaceuticals relies heavily on advancements in computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting the binding affinity of this compound to various biological targets, allowing researchers to fine-tune its structure for maximum efficacy. By leveraging computational methods, scientists can simulate how different structural modifications will affect the compound's interactions with proteins and enzymes, thereby accelerating the drug discovery process.

In conclusion, compound with CAS no. 463346-91-0 and product name (1E)-N-(4-methylphenyl)-1-5-(4-methylphenyl)furan-2-ylmethanimine represents a significant contribution to the field of chemical biology. Its unique molecular structure, combined with promising pharmacological properties, makes it a valuable asset for further research and development. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in addressing some of today's most challenging medical conditions.

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